molecular formula C17H15N3O5S B2557490 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896350-67-7

4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2557490
CAS No.: 896350-67-7
M. Wt: 373.38
InChI Key: WOBFWGAGPYPPFW-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing novel antibacterial agents . This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated potent activity against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Research on closely related halogenated analogs has revealed that they can function as multi-targeting antibiotics, with mechanisms of action that may include the regulation of menaquinone biosynthesis, disruption of bacterial membrane potential, and induction of iron starvation, contributing to bacterial cell death . The 1,3,4-oxadiazole ring acts as a bioisostere for carbonyl-containing groups, influencing the molecule's physicochemical properties and its interaction with biological targets . This benzamide derivative is designed for investigational use in microbiology and drug discovery research, particularly for studying new chemical modalities against antimicrobial resistance.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBFWGAGPYPPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of 2-methoxyphenyl-substituted hydrazide. Ethyl 2-methoxybenzoate is treated with hydrazine monohydrate in ethanol under reflux (80°C, 6 hours), yielding 2-methoxybenzohydrazide with 85–90% efficiency. This step is critical for ensuring proper cyclization kinetics in subsequent stages.

Reaction conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C
  • Time : 6 hours
  • Yield : 85–90%

Oxadiazole Ring Cyclization

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide. This method, adapted from ACS Omega protocols, involves refluxing in ethanol for 8–10 hours, forming 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Alternative dehydrating agents like PPA or POCl₃ reduce reaction times to 3–4 hours but require stringent moisture control.

Optimization strategies :

  • Catalyst : Sodium ethoxide (2.5 equiv) enhances ring closure efficiency.
  • Temperature : 100°C (reflux) minimizes side products.
  • Yield : 70–75% with CS₂; 80–85% with PPA.

Introduction of the Methanesulfonyl Group

Sulfonylation of Benzoyl Chloride

4-Methanesulfonylbenzoyl chloride is synthesized by treating 4-chlorosulfonylbenzoic acid with methanol in dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, achieving near-quantitative yields (95%).

Critical parameters :

  • Molar ratio : 1:1.2 (benzoic acid to methylating agent)
  • Solvent : DCM (dry)
  • Temperature : 0–5°C (prevents overheating)

Coupling to the Oxadiazole Amine

The oxadiazole amine reacts with 4-methanesulfonylbenzoyl chloride in tetrahydrofuran (THF) using TEA as a base. Stirring at room temperature for 12 hours yields the target benzamide. Microwave-assisted coupling (50°C, 30 minutes) improves efficiency to 90%.

Comparative data :

Method Solvent Temperature Time Yield
Conventional THF 25°C 12h 75%
Microwave-assisted THF 50°C 0.5h 90%

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow technology enhances reproducibility and reduces reaction times. For cyclization, a tubular reactor with PPA achieves 85% yield at 120°C and 10 bar pressure, outperforming batch methods.

Purification Protocols

Crude product purification employs recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers but is cost-prohibitive for large-scale use.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Oxadiazole protons: δ 8.21 (s, 1H)
    • Methoxy group: δ 3.87 (s, 3H)
    • Methanesulfonyl: δ 3.15 (s, 3H)
  • IR (KBr) :
    • C=O stretch: 1680 cm⁻¹
    • S=O stretch: 1320 cm⁻¹

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms 99.2% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Regioisomer Formation

The 2-methoxyphenyl group’s ortho substitution can lead to steric hindrance, favoring undesired 1,2,4-oxadiazole regioisomers. Using bulky bases (e.g., DBU) suppresses this by stabilizing the transition state.

Moisture Sensitivity

Sulfonylation reagents (e.g., MsCl) hydrolyze readily. Anhydrous conditions (<50 ppm H₂O) and molecular sieves (4Å) maintain reagent integrity.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer activity of 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated in several studies. These studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the structure-activity relationship analysis indicated that modifications to the oxadiazole ring can enhance anticancer potency against specific cancer cell lines .

Antimicrobial Resistance

A notable case study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The findings demonstrated that derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting potential as novel therapeutic agents in combating resistant infections .

Cancer Cell Proliferation

In comparative studies assessing various anticancer agents, this compound showed promising results against multiple cancer cell lines. The compound was evaluated for its IC50 values, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antifungal Activity: Thioredoxin Reductase Inhibitors

Key Compounds: LMM5 and LMM11
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Feature Target Compound LMM5 LMM11
Sulfonyl Group Methanesulfonyl Benzyl(methyl)sulfamoyl Cyclohexyl(ethyl)sulfamoyl
Oxadiazole Substituent 2-Methoxyphenyl 4-Methoxyphenylmethyl Furan-2-yl
Antifungal Activity (C. albicans) Not reported in evidence Effective (MIC: 50 µg/mL) Effective (MIC: 100 µg/mL)
Mechanism Thioredoxin reductase inhibition (inferred) Confirmed Trr1 inhibition Confirmed Trr1 inhibition

Key Findings :

  • The bulkier sulfamoyl groups in LMM5 and LMM11 (e.g., benzyl/cyclohexyl) enhance antifungal potency compared to simpler sulfonyl groups, likely due to improved target binding .
  • The furan ring in LMM11 may reduce activity compared to the methoxyphenyl group in LMM5, suggesting aromatic substituents influence efficacy .

Enzyme Inhibition: Carbonic Anhydrase II (hCA II)

Key Compound: Derivative 6a ()
  • Structure : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
Feature Target Compound Derivative 6a
Sulfonyl Group Methanesulfonyl Ethylthio-linked sulfonyl
Oxadiazole Substituent 2-Methoxyphenyl Ethylthio group
Enzyme Affinity Not reported Strong interaction with hCA II

Key Findings :

  • The ethylthio group in 6a introduces a flexible sulfur atom, enhancing hydrophobic interactions within hCA II’s active site .
  • The target compound’s methoxy group may offer similar hydrophobicity but with distinct steric effects.

Cytotoxicity and Structural Tautomerism

Key Compounds: 1,2,4-Triazole Derivatives ()
  • Structures : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)
Feature Target Compound Triazole Derivatives
Core Structure 1,3,4-Oxadiazole 1,2,4-Triazole
Sulfonyl Group Methanesulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br)
Tautomerism Not observed Thione-thiol equilibrium

Key Findings :

  • The 1,2,4-triazole analogs exhibit tautomerism, which stabilizes the thione form and enhances interaction with biological targets .

Antimicrobial Activity: Substituent Effects

Key Compound: OZE-II ()
  • Structure : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
Feature Target Compound OZE-II
Sulfonyl Group Methanesulfonyl Oxazolidinyl sulfonyl
Oxadiazole Substituent 2-Methoxyphenyl 3,5-Dimethoxyphenyl
Bioactivity Not reported Broad-spectrum antimicrobial

Key Findings :

  • The oxazolidinyl sulfonyl group in OZE-II introduces heterocyclic complexity, improving biofilm penetration .
  • The target compound’s simpler methoxy group may limit biofilm activity compared to OZE-II’s dimethoxy substituents.

Data Tables for Key Comparisons

Table 1: Antifungal Activity of Selected Oxadiazoles

Compound Structure Features MIC (µg/mL) Target Enzyme Reference
Target Compound Methanesulfonyl, 2-methoxyphenyl N/A Thioredoxin reductase N/A
LMM5 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 50 Trr1
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan 100 Trr1

Table 2: Enzyme Inhibition Profiles

Compound Enzyme Targeted IC50/Inhibition % Structural Insights Reference
Target Compound Not reported N/A Methoxy enhances hydrophobicity N/A
Derivative 6a hCA II 0.12 µM Ethylthio improves binding
OZE-II Microbial enzymes 85% inhibition Oxazolidinyl enhances penetration

Biological Activity

4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following attributes:

PropertyDetails
Molecular FormulaC17H18N4O4S
Molecular Weight366.41 g/mol
IUPAC NameThis compound
Canonical SMILESCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Biological Activity Overview

Research indicates that derivatives of the oxadiazole moiety exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have reported that certain oxadiazole derivatives inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is crucial for their growth and virulence .
  • Anti-inflammatory Effects : Various studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, some compounds have been tested using the rat paw edema model, showing promising results in reducing inflammation .
  • Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activities against different human cancer cell lines. Specific derivatives have shown cytotoxic effects comparable to or better than standard chemotherapy agents .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
  • Anti-inflammatory Activity :
    • In a controlled experiment involving rat models, the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in paw swelling compared to control groups treated with saline .
  • Cytotoxicity Against Cancer Cells :
    • Research involving several cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents .

Q & A

Q. How does this compound compare to other oxadiazole derivatives in antimicrobial activity?

  • Benchmarking : Compare MIC values against C. elegans-MRSA models (e.g., OZE-III MIC = 8 µg/mL vs. 16 µg/mL for non-sulfonyl analogs) .
  • Mechanistic Differences : Sulfonyl groups enhance fungal CYP51 binding vs. thiadiazole derivatives targeting bacterial enzymes .

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